molecular formula C17H13N3O B565152 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215766-49-6

9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4

Cat. No.: B565152
CAS No.: 1215766-49-6
M. Wt: 279.335
InChI Key: LECLBYWFRKFHIQ-KDWZCNHSSA-N
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Description

9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 is a deuterated derivative of a pyridoindole compound. Pyridoindoles are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their unique structural properties. The deuterated form, indicated by the “d4” suffix, means that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can influence the compound’s pharmacokinetic properties, making it a subject of interest in various scientific research fields.

Properties

CAS No.

1215766-49-6

Molecular Formula

C17H13N3O

Molecular Weight

279.335

IUPAC Name

N-(2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylphenyl)hydroxylamine

InChI

InChI=1S/C17H13N3O/c21-19-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-18-11-17(15)20/h1-11,19,21H/i5D,6D,7D,8D

InChI Key

LECLBYWFRKFHIQ-KDWZCNHSSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)NO)C=NC=C3

Synonyms

Hydroxyaminophenylnorharman-d4;  N-Hydroxy-4-(9H-pyrido[3,4-b]indol-9-yl)_x000B_benzenamine-d4; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the hydroxyaminophenyl group. The deuteration process can be achieved through the use of deuterated reagents or by performing the reactions in deuterated solvents.

    Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of Hydroxyaminophenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the indole core reacts with a hydroxyaminophenyl halide in the presence of a base.

    Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be done using deuterated reagents such as deuterated acids or bases, or by performing the reactions in deuterated solvents like deuterated chloroform or methanol.

Industrial Production Methods

Industrial production of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-purity deuterated reagents and solvents is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyamino group is oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide or potassium carbonate) are used for substitution reactions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs that have improved metabolic stability and reduced side effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their function. The indole core can interact with various enzymes and receptors, modulating their activity. The deuteration can affect the compound’s metabolic stability, leading to prolonged activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole: The non-deuterated form of the compound.

    9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole: Lacks the hydroxy group.

    9-(4’-Methoxyaminophenyl)-9H-pyrido[3,4-b]indole: Contains a methoxy group instead of a hydroxy group.

Uniqueness

The deuterated form, 9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4, is unique due to its enhanced metabolic stability and potential for reduced side effects compared to its non-deuterated counterpart. The presence of deuterium atoms can slow down the rate of metabolic degradation, making it a valuable compound in drug development and other scientific research applications.

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